An In-Depth Technical Guide to Ethyl 6-chloronicotinate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Ethyl 6-chloronicotinate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-chloronicotinate is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a reactive chlorine atom and an ester functional group on a pyridine (B92270) ring, renders it a versatile precursor for the synthesis of a wide array of complex, biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 6-chloronicotinate, detailed experimental protocols for its synthesis and key reactions, and an exploration of its significant applications, particularly in the development of pharmaceuticals such as the retinoid Tazarotene and various kinase inhibitors.
Chemical and Physical Properties
Ethyl 6-chloronicotinate, with the CAS number 49608-01-7 , is a colorless to pale yellow liquid or low melting solid at room temperature.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 49608-01-7 | [1][2] |
| Molecular Formula | C₈H₈ClNO₂ | [3] |
| Molecular Weight | 185.61 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or low melting solid | [1][2] |
| Melting Point | 25-30 °C | [4] |
| Boiling Point | 150 °C at 18 mmHg | [1] |
| Density | 1.23 - 1.25 g/mL | [2] |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (slightly). Miscible with most organic solvents. | [4][5] |
Spectroscopic Data
The structural elucidation of Ethyl 6-chloronicotinate is confirmed through various spectroscopic techniques. Below is a summary of the expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the ester group.[6]
-
~8.3 ppm (s, 1H, H-2)
-
~6.5 ppm (s, 1H, H-5)
-
~4.3 ppm (q, 2H, -OCH₂CH₃)
-
~1.3 ppm (t, 3H, -OCH₂CH₃)
-
-
¹³C NMR (Predicted): The carbon NMR spectrum provides insight into the carbon framework of the molecule.[7]
-
Signals for the six carbons of the pyridine ring, with the carbon attached to the chlorine atom shifted downfield.
-
A signal for the carbonyl carbon of the ester group.
-
Signals for the two carbons of the ethyl group.
-
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 6-chloronicotinate would exhibit characteristic absorption bands corresponding to its functional groups.[8][9]
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch |
| ~1750-1735 | C=O stretch (ester) |
| ~1600-1400 | C=C and C=N stretch (aromatic ring) |
| ~1300-1000 | C-O stretch (ester) |
| ~800-700 | C-Cl stretch |
Synthesis and Reactivity
Synthesis of Ethyl 6-chloronicotinate
A common method for the synthesis of Ethyl 6-chloronicotinate is the Fischer esterification of 6-chloronicotinic acid with ethanol (B145695) in the presence of an acid catalyst.[10][11][12]
Experimental Protocol: Fischer Esterification of 6-Chloronicotinic Acid
Materials:
-
6-Chloronicotinic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water, optional)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Organic solvents for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid and a large excess of absolute ethanol (which also acts as the solvent).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
The solvent is removed under reduced pressure to yield the crude Ethyl 6-chloronicotinate, which can be further purified by vacuum distillation.[13]
Key Reactions
Ethyl 6-chloronicotinate is a versatile intermediate that undergoes several important reactions, making it valuable in organic synthesis.
The chlorine atom at the 6-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes. This reaction is instrumental in the synthesis of various pharmaceuticals, including Tazarotene.[2]
Experimental Protocol: Sonogashira Coupling for the Synthesis of Tazarotene
Materials:
-
Ethyl 6-chloronicotinate
-
4,4-Dimethyl-6-ethynylthiochroman
-
Bis(triphenylphosphine)palladium(II) dichloride (catalyst)
-
Copper(I) iodide (co-catalyst)
-
Triethylamine (B128534) (base)
-
N,N-Dimethylformamide (solvent)
Procedure:
-
To a solution of Ethyl 6-chloronicotinate and 4,4-dimethyl-6-ethynylthiochroman in N,N-dimethylformamide, add bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triethylamine under an inert atmosphere.
-
Heat the reaction mixture and stir for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield Tazarotene.
The electron-deficient nature of the pyridine ring allows for nucleophilic aromatic substitution at the 6-position. This enables the introduction of various nucleophiles, such as amines and alcohols, to generate a library of substituted nicotinates.
Applications in Drug Development
Ethyl 6-chloronicotinate is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs).
Synthesis of Tazarotene
As detailed in the experimental protocol above, Ethyl 6-chloronicotinate is a crucial precursor in the synthesis of Tazarotene, a third-generation topical retinoid used for the treatment of psoriasis, acne, and photoaging.[14][15] The mechanism of action of Tazarotene involves its conversion to tazarotenic acid, which then selectively binds to retinoic acid receptors (RAR-β and RAR-γ), modulating gene expression involved in cellular differentiation and proliferation.[16]
Synthesis of Kinase Inhibitors
The pyridine scaffold of Ethyl 6-chloronicotinate is a common feature in many kinase inhibitors.[7] These inhibitors often target key signaling pathways involved in cancer cell proliferation and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[2][8] By modifying the structure of Ethyl 6-chloronicotinate through reactions like Suzuki coupling and nucleophilic aromatic substitution, libraries of compounds can be synthesized and screened for their inhibitory activity against various kinases.
Visualizations
Experimental Workflows and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 6-chloronicotinate | 49608-01-7 [amp.chemicalbook.com]
- 5. csustan.edu [csustan.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. murov.info [murov.info]
- 14. Novel VEGFR-2 kinase inhibitors identified by the back-to-front approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ethyl 6-chloronicotinate - SRIRAMCHEM [sriramchem.com]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]



